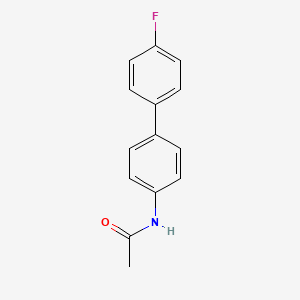

4'-(p-Fluorophenyl)acetanilide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

398-32-3 |

|---|---|

Molecular Formula |

C14H12FNO |

Molecular Weight |

229.25 g/mol |

IUPAC Name |

N-[4-(4-fluorophenyl)phenyl]acetamide |

InChI |

InChI=1S/C14H12FNO/c1-10(17)16-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3,(H,16,17) |

InChI Key |

JORMZLCKCZMVJM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)F |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)F |

Other CAS No. |

398-32-3 |

Synonyms |

4'-fluoro-4-biphenylacetamide |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 P Fluorophenyl Acetanilide and Its Analogues

Classical and Optimized Synthetic Pathways

Traditional methods for synthesizing 4'-(p-Fluorophenyl)acetanilide and its analogues often rely on well-established reactions that have been optimized over time for yield and purity.

Amide Bond Formation Reactions

The formation of the amide bond is a cornerstone of the synthesis of this compound. This transformation typically involves the acylation of an aniline (B41778) derivative.

A primary and direct method is the acetylation of p-fluoroaniline . smolecule.com This reaction commonly utilizes acetic anhydride (B1165640) as the acetylating agent. The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of p-fluoroaniline attacks the electrophilic carbonyl carbon of acetic anhydride. smolecule.comtiu.edu.iq To facilitate this reaction, catalysts such as zinc dust are often employed under reflux conditions, which helps to achieve high purity and minimize side reactions. smolecule.comjcdronline.org

Another common acetylating agent is acetyl chloride. smolecule.com The reaction with acetyl chloride is often vigorous and highly exothermic, necessitating careful, dropwise addition and cooling to control the reaction rate. youtube.com

The synthesis of tertiary amide derivatives of acetanilide (B955) has also been explored. This involves a two-step process starting with the reaction of aniline with ketones or aldehydes to form imines. These imines are then reduced to secondary amines using a reducing agent like sodium borohydride (B1222165) (NaBH4). The resulting secondary amine is then acylated with acetic anhydride to yield the tertiary amide. iscientific.org

Flow chemistry offers a modern approach to amide bond formation, providing advantages such as rapid reaction times and improved safety. For instance, α-chiral carboxylic acids can be activated with triphosgene (B27547) in a flow system to form acid chlorides, which then react with amines to form amides with minimal racemization. nih.gov

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Yield | Reference |

| p-Fluoroaniline | Acetic Anhydride | Zinc dust, reflux | This compound | High | smolecule.com |

| Aniline | Acetyl Chloride | Dropwise addition, cooling | Acetanilide | --- | youtube.com |

| Aniline | Benzaldehyde, then NaBH4, then Acetic Anhydride | EtOH, 110°C; then 0°C; then 80°C | N-benzyl-N-phenylacetamide | Good | iscientific.org |

| α-Chiral Carboxylic Acid | Amine | Triphosgene, DIPEA, MeCN, 20°C (Flow) | Chiral Amide | 80-100% | nih.gov |

Strategies for Introducing the p-Fluorophenyl Moiety

The introduction of the p-fluorophenyl group is a key step in the synthesis of this compound and its analogues. This can be achieved through various cross-coupling reactions, which have become powerful tools in modern organic synthesis.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. organic-chemistry.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with a halide or triflate. organic-chemistry.org For the synthesis of biphenyl (B1667301) compounds, an aryl boronic acid is coupled with an aryl halide. In the context of this compound synthesis, this could involve coupling p-fluorophenylboronic acid with 4-bromoacetanilide. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.orgscielo.org.mx Greener approaches to the Suzuki coupling have been developed using water as a solvent. jeolusa.comresearchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. organic-chemistry.org This reaction couples an amine with an aryl halide or triflate. organic-chemistry.orgorgsyn.org To synthesize this compound, one could envision coupling 4-fluoroaniline (B128567) with an appropriate aryl halide. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (like tBu3P·HBF4), and a base (such as sodium tert-butoxide). nih.gov Mechanistic studies have explored phenomena like "ring-walking," where the catalyst migrates along an aromatic ring to different coupling sites. nih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Aryl Halide | Palladium catalyst, Base | Biaryl | organic-chemistry.org |

| Buchwald-Hartwig Amination | Amine | Aryl Halide | Pd2(dba)3, tBu3P·HBF4, NaOBu-t | Arylamine |

Green Chemistry Approaches in Acetanilide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of acetanilides.

Catalyst-Free Reaction Systems

Efforts have been made to develop catalyst-free synthetic routes to acetanilides, which simplifies the process and avoids potential contamination of the product with metal catalysts.

An expeditious and environmentally friendly synthesis of acetamides can be achieved by the direct reaction of anilines with acetic anhydride in the absence of any solvent or catalyst. researchgate.net This method has been shown to be effective for a range of substituted anilines, affording the corresponding acetanilides in an instantaneous reaction with good yields. researchgate.net Another approach involves the mechanochemical synthesis, where reactants are mixed and ground together in a pestle and mortar, eliminating the need for solvents and external heating. google.com

Microwave irradiation has also been employed to facilitate the catalyst-free synthesis of acetanilide. ymerdigital.com Direct combination of aniline and glacial acetic acid under microwave irradiation can lead to quantitative yields in a significantly reduced reaction time. ymerdigital.com

| Reactants | Conditions | Key Feature | Yield | Reference |

| Anilines, Acetic Anhydride | Solvent-free, no catalyst | Instantaneous reaction | Good | researchgate.net |

| 4-Aminophenol, Acetic Anhydride | Mechanochemical grinding | Solvent- and catalyst-free | --- | google.com |

| Aniline, Glacial Acetic Acid | Microwave irradiation | Catalyst-free | Quantitative | ymerdigital.com |

Solvent Minimization and Alternative Media

Reducing or replacing hazardous organic solvents is a key goal of green chemistry. jcdronline.org

Solvent-free conditions represent a significant green chemistry approach. smolecule.com As mentioned, the reaction of anilines with acetic anhydride can be performed without a solvent. researchgate.net Similarly, mechanochemical synthesis inherently avoids the use of bulk solvents. google.comrsc.org

When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent, and aqueous conditions have been successfully applied to Suzuki coupling reactions. jeolusa.com Another approach involves using naturally derived catalysts and solvents. For example, water extracts of waste plant materials like rice straw ash have been used as catalysts for the acetylation of aniline. ttwrdcs.ac.in

The use of glacial acetic acid as both a reactant and a solvent is another strategy to minimize the number of components in the reaction mixture. ijtsrd.com This approach has been shown to be effective in the synthesis of acetanilide from aniline. ijtsrd.com

Atom Economy Evaluation in Synthetic Transformations

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. chemrxiv.org A higher atom economy indicates that more of the atoms from the reactants are incorporated into the final product, leading to less waste. ijirset.com

The conventional synthesis of acetanilide from aniline and acetic anhydride has a lower atom economy because acetic acid is produced as a byproduct. ijirset.com Greener methods that utilize acetic acid directly as the acetylating agent can improve the atom economy, as water is the only byproduct. ymerdigital.com

A comparative study of conventional versus green synthesis methods for acetanilide derivatives demonstrated that the green methods, which avoid the use of acetic anhydride, exhibit excellent atom economy. ijirset.com For example, the synthesis of p-chloroacetanilide (B1165894) showed a significant improvement in atom economy when switching from a conventional method to greener alternatives. ijirset.com

| Synthetic Route | Byproduct | Atom Economy | Reference |

| Aniline + Acetic Anhydride | Acetic Acid | Lower | ijirset.com |

| Aniline + Acetic Acid | Water | Higher | ymerdigital.com |

| Green Synthesis of p-Chloroacetanilide | Minimal | Excellent | ijirset.com |

Regioselective Functionalization Strategies for Acetanilide Scaffolds

The acetanilide scaffold is a versatile platform in organic synthesis, largely due to the directing effects of the acetamido group (–NHCOCH₃). This group significantly influences the regioselectivity of substitution reactions on the aromatic ring, allowing for the controlled introduction of various functional groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of acetanilide, the acetamido group acts as a powerful activating group and an ortho, para-director. scribd.comlibretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. scribd.com

The general mechanism involves the generation of an electrophile (E⁺) which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. scribd.com The aromaticity is restored by the loss of a proton. Due to the steric bulk of the acetamido group, the para-substituted product is often favored over the ortho-substituted product. chegg.com

By selecting appropriate reagents, a variety of functional groups can be introduced onto the acetanilide ring, primarily at the para position.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Acetanilide

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitroacetanilide |

| Halogenation (Bromination) | Br₂, CH₃COOH | 4-Bromoacetanilide |

| Sulfonation | Fuming H₂SO₄ | 4-Acetamidobenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetamidoacetophenone |

Transition-Metal Catalyzed Coupling Reactions for Derivative Synthesis

Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. eie.grsioc-journal.cn These methods are instrumental in synthesizing complex molecules like this compound and its analogues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex. encyclopedia.puborganic-chemistry.orgmt.com To synthesize this compound, a plausible strategy involves the coupling of a para-substituted haloacetanilide (e.g., 4-bromoacetanilide) with 4-fluorophenylboronic acid. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgmt.com

Table 2: Representative Conditions for Suzuki-Miyaura Synthesis of Acetanilide Analogues

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 4-Bromoacetanilide | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | This compound |

| 4-Iodoacetanilide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 4'-Phenylacetanilide |

| 4-Bromoacetanilide | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 4'-(4-Methoxyphenyl)acetanilide |

This table presents plausible reaction conditions based on established Suzuki-Miyaura coupling protocols.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction is exceptionally useful for synthesizing aryl amines from aryl halides (or triflates) and primary or secondary amines. wikipedia.orgorganic-chemistry.org The development of various generations of phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of substrates under relatively mild conditions. wikipedia.orgrsc.org This methodology can be employed to create diverse analogues of acetanilide by coupling haloacetanilides with various amines or, conversely, by coupling aminoacetanilides with different aryl halides.

Table 3: Buchwald-Hartwig Amination for Acetanilide Derivative Synthesis

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 4-Bromoacetanilide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(Morpholin-4-yl)phenylacetamide |

| 1-Bromo-4-fluorobenzene | 4-Aminoacetophenone | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | N-(4-(4-Fluorophenylamino)phenyl)acetamide |

| 4-Chloroacetanilide | Aniline | Pd-G3-XPhos | K₃PO₄ | t-Amyl alcohol | 4'-(Phenylamino)acetanilide |

This table illustrates potential synthetic routes based on established Buchwald-Hartwig amination protocols.

Electroorganic Synthesis of Acetanilide Derivatives

Electroorganic synthesis, or electrosynthesis, utilizes electrical current to drive chemical reactions. This approach offers a green and efficient alternative to conventional methods, often avoiding harsh reagents and operating under mild conditions. researchgate.netbanglajol.info Research has demonstrated its applicability in the synthesis of acetanilide derivatives.

A notable example is the electrochemical ethoxylation of acetanilide to produce 4-ethoxy acetanilide. researchgate.netbanglajol.info This process involves the direct anodic oxidation of acetanilide in an ethanol (B145695) solution. banglajol.info In a typical setup, a constant potential is applied across a three-electrode system within an undivided cell. banglajol.info Studies have compared the efficacy of different anode materials, such as platinum and graphite, in facilitating this transformation. researchgate.net The reaction proceeds via the direct substitution of an ethoxy group onto the aromatic ring, a process that is challenging to achieve in a single step through conventional chemical routes. researchgate.netbanglajol.info

Table 4: Experimental Conditions for Electrochemical Ethoxylation of Acetanilide

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Acetanilide | researchgate.netbanglajol.info |

| Solvent/Reagent | Ethanol | researchgate.netbanglajol.info |

| Working Electrode (Anode) | Platinum, Graphite | researchgate.net |

| Reference Electrode | Ag/AgCl | banglajol.info |

| Supporting Electrolyte | KOH, KCl, or H₂SO₄ | banglajol.info |

| Method | Potentiostatic | banglajol.info |

| Major Product | 4-Ethoxy acetanilide | researchgate.net |

Another application of electroorganic chemistry in this area is the reductive dehalogenation of halo-acetamides. For instance, a facile and efficient electro-reductive debromination of 2-bromo-N-arylacetamides has been reported. rsc.orgrsc.org This method uses water as an economical hydrogen source and proceeds via C-Br bond activation at room temperature, demonstrating the versatility of electrochemical methods for modifying acetanilide scaffolds. rsc.orgrsc.org

Sophisticated Structural Elucidation and Conformational Analysis in Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 4'-(p-Fluorophenyl)acetanilide, with its distinct aromatic and aliphatic regions, advanced NMR methods provide unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are indispensable for complex structural verification. emerypharma.comcolumbia.eduipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the phenyl rings. For instance, the protons on the fluorophenyl ring would exhibit a characteristic coupling pattern, allowing for their sequential assignment. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. nih.gov For example, the methyl protons (CH₃) would show a cross-peak to the methyl carbon, and each aromatic proton would correlate to its corresponding aromatic carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (and sometimes more). columbia.edu This is crucial for connecting different parts of the molecule. For instance, the amide proton (NH) would show a correlation to the carbonyl carbon (C=O) and to carbons in the adjacent phenyl ring. Similarly, the methyl protons would show correlations to the carbonyl carbon, confirming the acetamido fragment. HMBC is also invaluable for assigning quaternary carbons (carbons with no attached protons), which are not visible in an HSQC spectrum. nih.gov

Table 1: Representative 2D NMR Correlations for this compound Note: Exact chemical shifts (δ) are dependent on the solvent and experimental conditions. The data below is illustrative.

| Experiment | Correlating Nuclei | Expected Correlations |

|---|---|---|

| COSY | ¹H - ¹H | Correlations between adjacent aromatic protons on both phenyl rings. |

| HSQC | ¹H - ¹³C (1-bond) | - Methyl protons to methyl carbon.

|

| HMBC | ¹H - ¹³C (2-3 bonds) | - Amide proton to carbonyl carbon and aromatic carbons.

|

The conformation of this compound in solution, particularly the rotational freedom around the amide bond and the phenyl-nitrogen bond, can be investigated using solution-state NMR. researchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are close in proximity, which helps to define the preferred spatial arrangement of the molecule. nih.govmdpi.com The study of coupling constants, particularly ³J couplings, can also provide insight into dihedral angles, further refining the conformational model in solution. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) in Complex Structure Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the molecular structure and packing in the solid state. By diffracting X-rays off a single crystal, a precise three-dimensional map of electron density can be generated, revealing atomic positions with high accuracy.

The crystal structure of acetanilide (B955) derivatives is often governed by a network of intermolecular interactions that dictate how the molecules arrange themselves in the crystal lattice. researchgate.netacs.org

π-π Stacking: The two aromatic rings provide opportunities for π-π stacking interactions. acs.org These interactions, where the electron clouds of adjacent rings overlap, contribute to the stability of the crystal packing. The geometry of this stacking (e.g., parallel-displaced or T-shaped) can be precisely determined from the crystallographic data.

Polymorphism: This is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Different polymorphs can have different physical properties. Studies on diverse groups of monosubstituted acetanilides have explored the factors that lead to polymorphism. researchgate.netacs.org For this compound, the potential for different packing arrangements due to the interplay of hydrogen bonding and π-π stacking could lead to the existence of multiple polymorphic forms, although specific studies on this compound's polymorphism are not extensively detailed in the provided results.

Isostructurality: This refers to the phenomenon where different compounds crystallize in the same or very similar crystal structures. science.gov A study of a large library of monosubstituted acetanilides revealed that the amide functional group often has a greater effect on the resulting crystal packing than the substituent on the phenyl ring. researchgate.net This suggests that this compound may be isostructural with other para-substituted acetanilides.

Table 2: Illustrative Crystallographic Data for an Acetanilide Derivative Note: This is a representative table. Specific data for this compound would be found in crystallographic databases under its specific CCDC number. nih.gov

| Parameter | Typical Value/Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Ångstrom and degree values |

| Hydrogen Bond (N-H···O=C) distance | Typically in the range of 2.8 - 3.2 Å |

| π-π Stacking Distance | Centroid-to-centroid distance, often > 3.5 Å |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Advanced Spectroscopic Techniques for Research Characterization (beyond basic identification)

Beyond standard NMR and IR for basic identification, other advanced spectroscopic methods are used in research to probe the finer details of the molecule's electronic structure and vibrational modes.

FT-Raman Spectroscopy: Complements FT-IR spectroscopy by providing information on the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the molecular vibrations. indexcopernicus.com

Computational Vibrational Analysis: To fully interpret experimental FT-IR and FT-Raman spectra, researchers often use computational methods, such as Density Functional Theory (DFT). By calculating the theoretical vibrational frequencies and comparing them to the experimental spectra, a detailed assignment of each vibrational band to a specific molecular motion can be achieved. This is often accompanied by a Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. indexcopernicus.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrational modes of its constituent chemical bonds. For this compound, these spectra reveal characteristic frequencies associated with its key functional groups: the amide linkage, the phenyl ring, and the carbon-fluorine bond.

Theoretical and experimental studies on similar molecules, such as 4-fluoroaniline (B128567) and other halogenated anilines, offer a robust framework for assigning the observed vibrational bands. tsijournals.comtsijournals.comresearchgate.net The N-H stretching vibration of the secondary amide group is typically observed as a strong band in the IR spectrum, generally in the region of 3300-3100 cm⁻¹. The exact position can indicate the extent of intermolecular hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum, appearing in the 1700-1650 cm⁻¹ region. Its counterpart, the Amide II band, which arises from a mix of N-H bending and C-N stretching, is found near 1550 cm⁻¹.

The aromatic ring gives rise to several characteristic vibrations. The C-H stretching modes appear above 3000 cm⁻¹. The C-C stretching vibrations within the phenyl ring are observed in the 1600-1450 cm⁻¹ range. Furthermore, the substitution pattern on the benzene (B151609) ring can be inferred from the C-H out-of-plane bending vibrations in the lower frequency region (900-690 cm⁻¹).

The presence of the fluorine atom introduces a C-F stretching vibration, which is typically found in the 1270-1100 cm⁻¹ region of the IR spectrum. science.gov This band can be a key marker for the fluorinated phenyl group.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic C-C stretching and ring breathing modes are often very prominent in the Raman spectrum, offering further confirmation of the molecular structure. tsijournals.comtsijournals.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3100 | Strong, Broad |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Methyl (CH₃) | 2980 - 2870 | Medium to Weak |

| Amide I (C=O Stretch) | Amide | 1700 - 1650 | Very Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium to Strong |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1560 - 1520 | Strong |

| C-F Stretch | Fluorophenyl | 1270 - 1100 | Strong |

Mass Spectrometry for Elucidating Fragmentation Pathways of Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uk For this compound and its derivatives, electron impact (EI) ionization is commonly used, which generates a molecular ion (M⁺•) that subsequently undergoes fragmentation. uni-saarland.de

The mass spectrum of the parent compound, 4-Fluoroacetanilide, shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 153, which corresponds to its molecular weight. nih.gov A prominent fragmentation pathway involves the cleavage of the amide bond. A key fragment is observed at m/z 111, resulting from the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion. nih.gov This m/z 111 peak corresponds to the 4-fluoroaniline radical cation. Another common fragmentation is the loss of an acetyl radical (•COCH₃, 43 Da) to form an ion at m/z 110.

The study of related halogenated anilines and acetanilides provides further insight into potential fragmentation patterns. For instance, collision-induced dissociation (CID) studies on haloanilines show that fragmentation can occur via the loss of a halogen radical or a hydrogen halide molecule. nih.gov In the context of this compound derivatives, this suggests that the fluorophenyl moiety is a stable fragment.

Research on more complex derivatives, such as N-(substituted-phenyl)-4-hydroxy-2,2-dioxo-1Н-2λ⁶,1-benzothiazine-3-carboxamides, demonstrates how the core anilide structure influences fragmentation. In these cases, cleavage often occurs at the amide bond, generating fragments representative of the aniline (B41778) portion. nih.gov Similarly, studies on hydantoin (B18101) acetanilide derivatives also utilize mass spectrometry to confirm the structures of synthesized compounds, where fragmentation patterns help verify the successful coupling of the different molecular parts. nih.gov

The fragmentation pathways are crucial for identifying metabolites and degradation products, as well as for confirming the structure of newly synthesized derivatives in research and development.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Ion Structure | Plausible Origin |

|---|---|---|

| 153 | [C₈H₈FNO]⁺• | Molecular Ion (M⁺•) |

| 111 | [C₆H₅FN]⁺• | M⁺• - CH₂=C=O (Loss of ketene) |

| 110 | [C₆H₅FN]⁺ | M⁺• - •COCH₃ (Loss of acetyl radical) |

| 95 | [C₅H₄F]⁺ | From [C₆H₅FN]⁺ - HCN (Loss of hydrogen cyanide) |

Structure Activity Relationship Sar Studies of 4 P Fluorophenyl Acetanilide and Its Derivatives

Impact of Fluorine Substitution on Molecular Interactions and Recognition

The substitution of a hydrogen atom with fluorine, particularly at the para-position of the phenyl ring in 4'-(p-Fluorophenyl)acetanilide, profoundly impacts its physicochemical properties and subsequent molecular interactions. researchgate.netacs.orgnih.gov Fluorine's high electronegativity and relatively small size allow it to act as a versatile bioisostere of hydrogen, influencing potency, metabolic stability, and membrane permeability. acs.orgnih.gov The introduction of fluorine is a common strategy in drug design to enhance binding affinity, either through direct interactions with a target protein or by modulating the polarity of other functional groups. researchgate.net

The p-fluorophenyl group is a recurring motif in many therapeutic agents. nih.govencyclopedia.pub This is because para-substitution with a halogen can block sites susceptible to metabolic oxidation by enzymes like Cytochrome P450, potentially reducing toxicity and increasing the compound's residence time. nih.govencyclopedia.pubmdpi.com The C-F bond is stronger than a C-H bond, making it more resistant to metabolic degradation and prolonging the therapeutic effect. nih.gov210.212.36

Fluorine substitution also affects non-covalent interactions crucial for molecular recognition. nih.govresearchgate.net While the C-F bond is not typically a strong hydrogen bond acceptor, it can participate in various weak interactions, including C-F···H hydrogen bonds and interactions with aromatic systems. benthamscience.comrsc.orgnih.gov These subtle interactions can collectively enhance binding affinity to a biological target. nih.gov The presence of fluorine alters the electronic properties of the aromatic ring, which can influence anion-π interactions if the binding pocket contains anionic residues. rsc.org Furthermore, fluorination can increase lipophilicity, which may improve membrane permeability and transport to the site of action. researchgate.netmdpi.combenthamscience.com Studies have shown that the selectivity of enzymes for fluorinated substrates can rely on the molecular recognition of fluorine in the active site, impacting both the formation and breakdown of enzyme-substrate intermediates. acs.org

Systematic Structural Modifications of the Acetanilide (B955) Core and Aryl Substituents

The acetanilide core, characterized by the N-phenylacetamide structure, is a critical component for biological activity, and its modification has been a key strategy in SAR studies. ontosight.airesearchgate.netontosight.ai The amide bond itself is a crucial pharmacophore in many drug classes, often acting as a rigid linker and participating in hydrogen bonding with target receptors. archivepp.com

Systematic modifications often involve replacing the acetyl group or the amide linker to explore different chemical spaces and interactions. A prominent example is the development of N-aryl mercaptoacetamide derivatives, where the oxygen of the amide carbonyl is conceptually replaced with sulfur (a thioamide) or the acetyl group is substituted. mdpi.comacs.org In a series of N-aryl-2-iso-butylmercaptoacetamides, designed as inhibitors for the bacterial virulence factor LasB, modifications at the α-position to the amide were explored. researchgate.net Another approach involves replacing the acetamide (B32628) group with a succinimide (B58015) core, leading to N-aryl-3-mercaptosuccinimides, which have shown potent inhibition of bacterial collagenases. nih.govacs.org These studies underscore the importance of the amide moiety's structural and electronic properties, as even small changes can significantly alter target affinity and selectivity. The synthesis of tertiary amide derivatives, by acylating secondary amines, is another strategy to modify the amide fragment and explore new therapeutic possibilities. iscientific.org

While the para-fluoro substituent is a key feature, adding other groups to the fluorophenyl ring can further refine biological activity. The electronic and steric effects of these additional substituents can fine-tune the molecule's interaction with its target. xisdxjxsu.asiarsc.org

SAR studies on N-aryl-3-mercaptosuccinimides revealed that electronegative substituents like chlorine or fluorine on the N-aryl ring were favorable for activity against the LasB enzyme. acs.org Notably, compounds with a 3,4-dihalo pattern on the phenyl ring (i.e., a halogen adjacent to the para-fluoro group) displayed more potent inhibitory activity than monosubstituted analogues. acs.org In contrast, for a series of α-benzyl-N-aryl mercaptoacetamides, electron-donating substituents on the N-aryl ring, such as a hydroxyl group, proved to be more beneficial for activity. acs.org For other inhibitors, the position and nature of the substituent are critical; for instance, some kinase inhibitors show high potency with a meta-fluorophenyl group, while larger groups at the same position lead to diminished activity, suggesting that the fluorine is essential for fitting into the binding pocket. nih.govencyclopedia.pub These findings highlight that the optimal substitution pattern on the p-fluorophenyl ring is highly dependent on the specific biological target and its binding site architecture.

Modifications to the Amide Moiety

Correlation of Structural Features with Modulatory Effects on Specific Biological Targets

Derivatives of this compound have been investigated for activity against a range of biological targets, demonstrating the versatility of this scaffold. The correlation between specific structural features and the resulting biological effects is central to SAR. Acetanilide derivatives have been generally explored for analgesic, anti-inflammatory, and antimicrobial properties. ontosight.aiarchivepp.com

More specific investigations have identified potent activity against bacterial virulence factors. A notable class of derivatives, N-aryl mercaptoacetamides, targets metalloproteases such as Pseudomonas aeruginosa elastase (LasB) and Clostridium histolyticum collagenase (ColH). nih.gov For these inhibitors, the mercaptoacetamide group is crucial for coordinating with the zinc ion in the enzyme's active site. The nature of the substituents on the aryl ring, including the p-fluorophenyl group, dictates the potency and selectivity. For example, modifying the group alpha to the mercaptoacetamide core from a simple hydrogen to a benzyl (B1604629) group significantly boosted potency against LasB. acs.org

The following table summarizes SAR findings for N-aryl mercaptoacetamide and succinimide derivatives against LasB.

| Compound Class | Core Structure | Key Substitutions (R) on N-Aryl Ring | Target | Observed Activity Trend | Reference |

|---|---|---|---|---|---|

| N-Aryl Mercaptoacetamides | Mercaptoacetamide | Introduction of α-benzyl group | LasB | ~12-fold boost in potency (IC50 = 0.48 µM) compared to α-H | acs.org |

| α-Benzyl-N-aryl Mercaptoacetamides | α-Benzyl Mercaptoacetamide | Electron-donating groups (e.g., p-OH) on N-aryl ring | LasB | Beneficial for activity | acs.org |

| N-Aryl-3-mercaptosuccinimides | 3-Mercaptosuccinimide | 3,4-dihalo substitution on N-aryl ring | LasB | More potent than mono-halo analogues | acs.org |

| N-Aryl-3-mercaptosuccinimides | 3-Mercaptosuccinimide | p-acetyl substitution on N-aryl ring | ColH | Most active in the series (95% inhibition at 1 µM) | nih.gov |

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. allsubjectjournal.com This approach is valuable for predicting the activity of new derivatives and understanding the key molecular properties that govern their function. allsubjectjournal.comtandfonline.com The process involves calculating a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, steric, and topological features). allsubjectjournal.com

For acetanilide-based compounds, QSAR models have been successfully developed. For instance, 2D and 3D-QSAR studies have been performed on N-phenylacetamide derivatives targeting the influenza A virus and carbonic anhydrases. tandfonline.comnih.gov A typical QSAR study involves:

Data Set Selection : A series of compounds with known biological activities (the training set) is chosen. tandfonline.com

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound.

Model Building : Statistical methods like Multilinear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates a subset of descriptors with activity. allsubjectjournal.com

Validation : The model's statistical quality and predictive power are assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). allsubjectjournal.com

A hypothetical QSAR model for a series of acetanilide derivatives might look like the data presented in the table below, illustrating the types of descriptors that could be significant.

| Model Parameter | Value/Descriptor | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.8228 | Indicates a good fit of the model to the training data. allsubjectjournal.com |

| q² (Cross-Validation) | 0.9071 | Indicates good predictive power and stability of the model. allsubjectjournal.com |

| Significant Descriptors | LogP | A measure of lipophilicity, often important for membrane permeability. |

| Dipole Moment | An electronic descriptor related to the polarity of the molecule. | |

| Molecular Surface Area | A steric descriptor related to the size and shape of the molecule. |

Such models can elucidate which features, such as lipophilicity or electronic distribution, are critical for activity, thereby guiding the rational design of more potent compounds. nih.gov

Conformational Preferences and Their Influence on Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. nih.govbohrium.com The introduction of a fluorine atom can significantly influence the preferred conformation of a molecule. bohrium.comtandfonline.com For N-phenylacetamides, a planar conformation is generally favored due to resonance effects, but this can be influenced by steric and electronic interactions. plos.org

Computational studies on N-phenylacetamide and its fluorinated analogues show that while a planar structure is a low-energy state, certain substitutions can destabilize this. plos.org A study on a series of fluorinated phenylacetanilides found that most compounds displayed intramolecular C–H···O interactions, which help to stabilize a particular conformation. 210.212.36 The conformational preferences of N,N-diaryl amides have been shown to depend on the π-electron density of the aryl rings and the steric interactions between the amide carbonyl oxygen and the rings. researchgate.net

The ability of fluorine to induce a specific conformational bias can be a powerful tool in drug design. nih.govbohrium.com By locking the molecule into a bioactive conformation—the specific shape required to fit into the receptor's binding site—fluorine substitution can lead to a significant increase in potency. nih.gov This conformational control is a key aspect of the structure-activity relationship, as it ensures the optimal presentation of the molecule's interacting groups to the biological target. harvard.edu

Mechanistic Investigations of Biological and Biochemical Interactions

Enzyme Inhibition Mechanisms and Kinetics

The interaction of 4'-(p-Fluorophenyl)acetanilide derivatives with enzymes is a key area of investigation, revealing inhibitory activity against several important targets. The specific nature of these interactions, including the type of inhibition and the potency, has been characterized through detailed kinetic studies.

Research has demonstrated that derivatives containing the this compound moiety can act as inhibitors of several enzyme families.

Cyclooxygenases (COX): The cyclooxygenase enzymes, COX-1 and COX-2, are critical mediators of inflammation nih.gov. Derivatives of this compound have been identified as potent and selective inhibitors of COX-2. For instance, a series of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles was synthesized and evaluated for COX inhibition. Within this series, the compound 1-(4-Fluorophenyl)-2-(4-(methyl-sulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole was found to be the most potent and selective COX-2 inhibitor, suggesting the fluorophenyl group plays a key role in its activity researchgate.net. Another study involving N'-acyl-N-(4-substitutedphenyl)-4-(methylsulfonyl)benzohydrazides, which includes an N'-(4-fluorophenyl) acetohydrazide derivative, reported weak to moderate COX-2 inhibition .

DNA Gyrase and Dihydrofolate Reductase (DHFR): DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics researchgate.netnih.govnih.gov. Similarly, DHFR is a crucial enzyme in folate metabolism and a target for anticancer drugs like methotrexate (B535133) nih.govlibretexts.org. While various heterocyclic compounds, such as pyrazole (B372694) derivatives, have been developed as dual inhibitors of DNA gyrase and DHFR acs.org, and other specific inhibitors for DHFR have been identified medchemexpress.com, direct inhibitory activity of this compound itself against these enzymes is not prominently documented in the reviewed literature. However, the broader class of acetanilides has been explored for various biological activities, indicating the potential for scaffold modification to target these enzymes thegoodscentscompany.comnih.gov.

Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) Isozymes: The ENPP family, particularly ENPP1 and ENPP3, are involved in regulating extracellular nucleotide metabolism. A study on arylamide sulphonate derivatives as ENPP inhibitors revealed that a structure containing a 4-fluorophenyl attachment demonstrated preferential inhibition of ENPP1 over ENPP3 acs.org. This highlights the role of the fluorine substitution in directing the inhibitory activity toward specific isozymes within an enzyme family acs.org.

Kinetic studies are crucial for quantifying the potency and mechanism of enzyme inhibitors nih.govnih.gov. For derivatives of this compound, kinetic analyses have provided key data such as IC₅₀ values, which measure the concentration of an inhibitor required to reduce enzyme activity by half.

COX Inhibition Kinetics: In a study of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles, the 1-(4-Fluorophenyl) derivative exhibited a highly potent IC₅₀ value of 0.34 µM against COX-2, with a selectivity index of 163.8, indicating significant preference for COX-2 over COX-1 researchgate.net. N'-benzoyl-4-fluoro-N-(4-(methylsulfonyl)phenyl)benzohydrazide, another derivative, showed the highest COX-2 inhibitory activity in its series at 26.3% inhibition at a concentration of 100 µM .

ENPP Inhibition Kinetics: For arylamide sulphonate derivatives, a compound featuring a 4-fluorophenyl group (compound 4k) showed inhibitory activity against both ENPP1 and ENPP3, with IC₅₀ values of 1.12 µM and 1.20 µM, respectively acs.org. The study also determined the mode of inhibition for other potent compounds in the series, identifying one as an uncompetitive inhibitor of ENPP1 and another as a competitive inhibitor of ENPP3, illustrating the diverse kinetic profiles achievable with this structural class acs.org.

| Enzyme Target | Derivative | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| COX-2 | 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole | 0.34 | 163.8 | researchgate.net |

| ENPP1 | N-(4-fluorophenyl)-4-methyl-N-((4-oxo-4H-chromen-3-yl)methyl)benzenesulfonamide (related derivative) | 1.12 | N/A | acs.org |

| ENPP3 | N-(4-fluorophenyl)-4-methyl-N-((4-oxo-4H-chromen-3-yl)methyl)benzenesulfonamide (related derivative) | 1.20 | N/A | acs.org |

Inhibition of Specific Enzymes (e.g., Cyclooxygenases, DNA Gyrase, DHFR, ENPP isozymes)

Molecular Basis of Cellular Activity (In Vitro Studies)

The effects of this compound derivatives extend to the cellular level, where they have been shown to induce cytotoxicity in various cell lines, often through the activation of specific molecular pathways.

Derivatives of phenylacetamide have demonstrated significant cytotoxic potential against cancer cells. A notable study investigated a series of these compounds, including N-Butyl-2-(4-fluorophenyl)acetamide tbzmed.ac.ir. This compound was found to have a potent cytotoxic effect on the MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cell lines, with an IC₅₀ value of 0.6 µM tbzmed.ac.ir. The research indicated that these phenylacetamide derivatives could control the growth and induce the death of cancer cells by stimulating both intrinsic and extrinsic apoptotic pathways tbzmed.ac.ir. The cytotoxic activity of related chloroacetamide derivatives against various cancer cell lines has also been reported .

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-Butyl-2-(4-fluorophenyl)acetamide | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | tbzmed.ac.ir |

| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | tbzmed.ac.ir | |

| N-Butyl-2-(4-chlorophenyl)acetamide | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | tbzmed.ac.ir |

The cellular effects of these compounds are often rooted in their ability to modulate key signaling pathways. While direct studies on this compound are limited, research on its derivatives provides insight into potential mechanisms. For example, N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, a more complex thiazole-containing acetamide (B32628), is thought to influence cellular processes by modulating signaling pathways related to cell survival and inflammation . Another derivative, N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, is hypothesized to exert its effects through the modulation of the Wnt signaling pathway evitachem.com. These findings suggest that the acetanilide (B955) scaffold can be functionalized to target specific signaling cascades involved in disease progression.

Mechanisms of Cytotoxic Effects in Cell Lines

Interaction with Biological Macromolecules and Ligand Binding Studies

Understanding the direct physical interaction between a compound and its target macromolecule is fundamental to explaining its biological activity plos.org. For this compound derivatives, molecular docking and ligand binding studies have been instrumental in elucidating these interactions.

Molecular docking simulations of 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole within the active site of COX-2 revealed that the N-1 fluorophenyl ring could form a hydrogen bond with the hydroxyl group of Tyr-355, a key residue in the enzyme's active site researchgate.net. This specific interaction likely contributes to the high potency and selectivity of the compound for COX-2 researchgate.net. Similarly, docking studies of arylamide sulphonate derivatives as ENPP inhibitors helped to rationalize the observed structure-activity relationships, where substitutions on the phenyl ring, including the 4-fluoro group, influenced binding affinity and selectivity for ENPP1 versus ENPP3 acs.org.

These computational and ligand binding studies nih.gov show that the 4-fluorophenyl moiety is often a critical pharmacophoric feature, engaging in specific, favorable interactions within the binding sites of target proteins and underscoring its importance in the design of selective enzyme inhibitors.

Receptor Binding Affinities and Selectivity Profiles

Detailed quantitative data on the binding affinities (such as Ki or IC50 values) and selectivity profiles of this compound across a broad spectrum of biological receptors are not readily found in peer-reviewed literature. The compound, also known by its National Cancer Institute designation NSC 73090, has been noted for its potential biological activities, including analgesic, anti-inflammatory, and anticancer properties, which suggests interactions with various biological pathways. solubilityofthings.comsmolecule.com

Research into structurally related compounds provides some context. For instance, in a study of complex sialoside ligands designed to target the CD22 receptor, a molecule containing a 4'-fluorobiphenyl-4-acetamido moiety was synthesized. nih.gov The replacement of a 4'-hydroxy group with a 4'-fluoro group on the biphenyl (B1667301) structure resulted in a significant decrease in binding affinity for CD22, with the IC50 value rising to 5 μM. nih.gov This suggests that for the CD22 receptor, the fluorine atom is not an effective bioisostere for a hydroxyl group, which is likely involved in crucial hydrogen-bonding interactions. nih.gov However, this finding is specific to the complex sialoside scaffold and the CD22 receptor and cannot be directly extrapolated to the broader receptor affinity profile of this compound itself.

Investigations into structure-activity relationships (SAR) of biphenyl derivatives are ongoing, and such studies are crucial for elucidating how substitutions on the biphenyl core influence receptor binding and selectivity. solubilityofthings.comresearchgate.netacs.org

Ligand-Protein Interaction Profiling

The molecular structure of this compound, featuring two phenyl rings and an acetamide linker, allows for several types of non-covalent interactions with protein targets. solubilityofthings.com These potential interactions include:

Hydrogen Bonds: The acetamide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). solubilityofthings.com

Hydrophobic Interactions: The biphenyl ring system provides a large, nonpolar surface area conducive to hydrophobic interactions within a protein's binding pocket.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. solubilityofthings.com

Fluorine Interactions: The fluorine atom on the terminal phenyl ring enhances the compound's lipophilicity and can participate in specific interactions, such as weak hydrogen bonds or dipole-dipole interactions, with the protein backbone or side chains. solubilityofthings.comcymitquimica.com

While specific crystal structures of this compound bound to a protein are not available, significant research has been conducted on the interaction of its metabolically activated form with DNA. Studies on the carcinogen N-hydroxy-4-acetylamino-4'-fluorobiphenyl, a metabolite of the parent compound, have shown that it forms covalent adducts with rat liver and kidney DNA in vivo. nih.gov

The primary site of interaction is the guanosine (B1672433) base in DNA. Enzymatic hydrolysis of DNA from treated rats revealed the presence of several distinct adducts. nih.gov The major adducts formed were deacetylated, indicating that N-deacetylation is a key metabolic step. nih.gov These findings provide direct evidence of the compound's ability, following metabolic activation, to covalently bind to a biological macromolecule, elucidating a potential mechanism of its biological activity.

The types of DNA adducts identified and their persistence are summarized in the table below.

| DNA Adduct | Description | Persistence (Half-life) | Reference |

|---|---|---|---|

| N-(deoxyguanosin-8-yl)-4-acetylamino-4'-fluorobiphenyl | The acetylated adduct formed at the C8 position of guanine. | Rapidly removed (t½ ≈ 2 days) | nih.gov |

| Deacetylated Adducts (e.g., N-(deoxyguanosin-8-yl)-4-amino-4'-fluorobiphenyl) | Constituted ~80% of total bound material. Formed after N-deacetylation of the parent compound. | Slowly removed (t½ ≈ 10 days) | nih.gov |

| 3-(deoxyguanosin-N2-yl) Adduct | A persistent product found in both liver and kidneys, with properties similar to 3-(deoxyguanosin-N2-yl)-AAF. | Persistent | nih.gov |

Biological Target Identification and Validation in Research Contexts

Application of Functional Genomics (e.g., CRISPR-Cas9, RNAi) for Target Discovery

Functional genomics provides powerful tools for identifying genes that are essential for the activity of a compound. Techniques like CRISPR-Cas9 and RNA interference (RNAi) allow for systematic, genome-wide screens to uncover which gene products, when absent or silenced, alter a cell's response to 4'-(p-Fluorophenyl)acetanilide.

CRISPR-Cas9 screens can be employed in a pooled format, where a library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of cells. zsmu.edu.uaelifesciences.org These cells are then treated with this compound. Genes whose knockout confers resistance or sensitivity to the compound can be identified by sequencing the sgRNAs that are enriched or depleted in the surviving cell population. zsmu.edu.ua This unbiased approach can reveal novel targets and pathways. elifesciences.org For instance, a CRISPR-Cas9 screen could identify a specific enzyme or receptor whose inactivation prevents the compound from exerting a cytotoxic effect in cancer cells, thus pointing to a direct target. acs.org

RNAi screens function similarly by using short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence gene expression. frontiersin.org Parallel screening with both small molecules and RNAi can be a powerful strategy to link a compound to a specific biological pathway. frontiersin.orgcreative-biolabs.com For example, if the knockdown of a particular kinase results in a cellular phenotype similar to that caused by this compound, it would suggest that the kinase is a likely target of the compound. creative-biolabs.com While powerful, RNAi can be prone to off-target effects, making CRISPR-based methods often preferred for their higher specificity.

A hypothetical experimental design for a CRISPR-Cas9 screen with this compound is outlined below.

| Step | Description | Rationale |

| 1. Library Transduction | A human cell line (e.g., a cancer cell line if investigating anticancer properties) is transduced with a genome-wide CRISPR knockout library. | To create a diverse population of cells, each with a single gene knocked out. |

| 2. Compound Treatment | The transduced cell population is treated with a cytotoxic concentration of this compound. | To select for cells that have become resistant to the compound due to a specific gene knockout. |

| 3. DNA Extraction & Sequencing | Genomic DNA is extracted from the surviving cells, and the integrated sgRNA sequences are amplified and identified via next-generation sequencing. | To determine which gene knockouts are overrepresented in the resistant population. |

| 4. Hit Identification | Statistical analysis is performed to identify sgRNAs that are significantly enriched in the treated population compared to an untreated control. | To pinpoint the genes whose loss confers resistance, suggesting they are either direct targets or essential components of the target pathway. |

Proteomic and Transcriptomic Approaches for Target Profiling

Proteomic and transcriptomic analyses offer a snapshot of the global changes in protein and RNA expression within a cell upon treatment with a compound. These methods can reveal the downstream consequences of target engagement and help to build a comprehensive picture of the compound's mechanism of action. frontiersin.orgapsnet.org

Transcriptomic profiling , typically performed using RNA-sequencing, measures the changes in messenger RNA (mRNA) levels in response to this compound. By comparing the gene expression profiles of treated and untreated cells, researchers can identify entire pathways that are perturbed by the compound. researchgate.net For example, an upregulation of genes involved in an apoptotic pathway would support an anticancer mechanism.

Proteomic profiling analyzes changes in the proteome, the complete set of proteins expressed by a cell. japsonline.com Mass spectrometry-based techniques can quantify thousands of proteins simultaneously, providing a direct view of the cellular response to a drug. apsnet.org A common approach is to compare the proteomes of cells treated with the compound to untreated cells to identify differentially expressed proteins. rjptonline.orgsigmaaldrich.com These proteins can then be mapped to specific cellular pathways to infer the compound's effects. frontiersin.org

A summary of how these 'omics' approaches could be applied to study this compound is presented in the following table.

| Approach | Methodology | Potential Insights |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of gene expression signatures and dysregulated pathways (e.g., inflammation, cell cycle control) following compound treatment. |

| Proteomics | Mass Spectrometry (e.g., TMT-based quantification) | Quantification of protein abundance changes, revealing downstream effects of target engagement and potential biomarkers of response. mdpi.com |

| Chemoproteomics | Activity-Based Protein Profiling (ABPP) | Identification of direct protein targets by using a modified version of the compound as a probe to covalently label interacting proteins. nih.gov |

Phenotypic Screening and Subsequent Target Deconvolution

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal model, without a preconceived notion of the molecular target. harvard.edu This approach is powerful for discovering first-in-class drugs because it is unbiased with respect to the mechanism of action. nih.govpelagobio.com For this compound, a phenotypic screen could involve testing its effect on cancer cell proliferation, inflammatory responses in immune cells, or neuronal activity. frontiersin.orgnih.gov

Once a compound with a desirable phenotype is identified, the critical and often challenging next step is target deconvolution —the process of identifying the molecular target responsible for the observed effect. creative-biolabs.comnih.gov This is essential for understanding the compound's mechanism of action and for further optimization. creative-biolabs.com

Several strategies can be employed for target deconvolution:

Affinity Chromatography: The compound is immobilized on a solid support and used as "bait" to pull down its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry. harvard.edu

Genetic Approaches: As described in section 6.1, CRISPR or RNAi screens can be used to identify genes whose loss-of-function phenocopies or blocks the effect of the compound.

Proteome-wide Profiling: Techniques like the cellular thermal shift assay (CETSA) can identify target proteins by detecting changes in their thermal stability upon compound binding in intact cells or lysates. frontiersin.org

The general workflow for phenotypic screening and target deconvolution is shown below.

| Stage | Key Activities | Example for this compound |

| 1. Phenotypic Screen | High-throughput screening of a compound library in a disease-relevant cell-based assay. | Testing for inhibition of proliferation in a panel of non-small cell lung cancer (NSCLC) cell lines. nih.gov |

| 2. Hit Confirmation | Validating the activity of the initial hits and establishing a structure-activity relationship with related analogs. | Confirming the antiproliferative activity of this compound and testing related derivatives. |

| 3. Target Deconvolution | Employing methods like affinity chromatography, genetic screens, or proteomics to identify the molecular target(s). | Using a CETSA-based proteomic approach to identify proteins that are stabilized by the compound in NSCLC cells. frontiersin.org |

| 4. Target Validation | Confirming that modulation of the identified target with other tools (e.g., genetic knockout) reproduces the original phenotype. | Using CRISPR to knock out the identified target protein and confirming that this also inhibits NSCLC cell proliferation. |

Characterization of Target Engagement and Specificity in Model Systems

Confirming that a compound binds to its intended target in a cellular or in vivo environment is a critical step in drug discovery. Target engagement assays provide evidence that the compound reaches its target at concentrations that are relevant for its biological effect. pelagobio.com

One method to assess target engagement is to measure the modulation of a downstream biomarker. For example, if this compound targets a specific kinase, its engagement could be quantified by measuring the phosphorylation status of a known substrate of that kinase. A reduction in the phosphorylated substrate in compound-treated cells would indicate successful target engagement. pelagobio.com

Specificity is another crucial parameter, as off-target effects can lead to toxicity. Proteomic methods can be invaluable for assessing specificity. By profiling compound interactions across the entire proteome, researchers can identify not only the intended target but also any unintended binding partners. elifesciences.org This allows for the early identification and mitigation of potential liabilities.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 4'-(p-Fluorophenyl)acetanilide, these methods provide a detailed picture of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For N-(4-fluorophenyl)acetamide and its derivatives, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311G++(d,p) or 6-31G*, are used to determine the molecule's most stable three-dimensional arrangement (optimized geometry). nih.govnih.govnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral (torsion) angles. nih.govderpharmachemica.com

A study on acetamide (B32628) derivatives, including N-(4-fluorophenyl)acetamide, utilized DFT to analyze the properties of the peptide group's hydrogen bonds. researchgate.net Such calculations are crucial for understanding how the molecule interacts with itself and its environment. The optimized geometry from DFT serves as the foundation for calculating other key properties:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. researchgate.netscilit.com This gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. researchgate.net It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting sites for intermolecular interactions. For this molecule, negative potential is typically localized on the carbonyl oxygen, while positive regions are found around the amide hydrogen.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and hyperconjugative interactions between orbitals within the molecule, revealing the strength and nature of intramolecular hydrogen bonds and other stabilizing interactions. nih.govnih.govworldscientific.com

Table 1: Representative Geometric Parameters for Acetanilide (B955) Derivatives from DFT and Crystal Structure Data Note: The following data is representative of typical acetanilide structures and may not be exact for this compound without a specific published DFT study.

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| N-C (aryl) | ~1.42 Å | |

| C-F | ~1.36 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (aryl) | ~128° | |

| Dihedral Angle | C(aryl)-C(aryl)-N-C(carbonyl) | Variable (defines planarity) |

The flexibility of this compound arises primarily from rotation around the amide (C-N) and aryl-nitrogen bonds. This rotation gives rise to different conformers, each with a distinct energy level. Conformational analysis computationally maps this energy landscape to identify the most stable conformers (global and local minima) and the energy barriers for transitioning between them. numberanalytics.comdiva-portal.orgnih.gov

Density Functional Theory (DFT) Studies for Molecular Geometry and Properties

Molecular Docking and Dynamics Simulations

To investigate how this compound might function as a drug, researchers use molecular docking and dynamics simulations to model its interaction with biological targets like proteins or enzymes. genominfo.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. genominfo.org The process involves placing the 3D structure of this compound into the active site of a protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. researchgate.net

For example, a computational study on a novel antiviral molecule containing the N-(4-fluorophenyl)acetamide scaffold docked it against the SARS-CoV-2 main protease. nih.gov The study reported a strong binding energy of -8.7 kcal/mol, suggesting a stable interaction. nih.gov Docking analyses also reveal the specific intermolecular interactions that stabilize the complex. These often include:

Hydrogen Bonds: Formed between the amide N-H (donor) or carbonyl C=O (acceptor) and polar amino acid residues in the target's active site. nih.gov

Hydrophobic Interactions: Occur between the fluorophenyl ring and nonpolar residues.

π-π Stacking: Can occur between the aromatic ring of the ligand and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Table 2: Example of Predicted Interactions from a Molecular Docking Study Note: This is a hypothetical table illustrating typical docking results for a compound like this compound against a protein kinase target.

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Asp181 (backbone C=O) | 2.1 |

| Hydrogen Bond (Acceptor) | Carbonyl C=O | Lys72 (side chain N-H) | 2.3 |

| Hydrophobic Interaction | Fluorophenyl Ring | Val55, Leu128 | N/A |

| Halogen Bond | Fluorine | Gly130 (backbone C=O) | 3.0 |

| Binding Energy | -8.2 kcal/mol |

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations model the time-dependent behavior of the protein-ligand complex, providing a more realistic view of the interaction in a physiological environment (i.e., in water). tandfonline.comlongdom.org An MD simulation starts with the best-docked pose and simulates the movements of all atoms over a period of nanoseconds. acs.orgfrontiersin.org

The stability of the complex is assessed by analyzing the simulation trajectory: longdom.org

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue to identify which parts of the protein are flexible or rigid during the simulation. This can highlight regions that move to accommodate the ligand.

Successful MD simulations confirm that the binding mode predicted by docking is stable and not a transient artifact, strengthening the case for the compound's potential as an inhibitor. acs.orgacs.org

Prediction of Ligand-Target Binding Modes

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling is a powerful strategy in drug discovery used to identify new molecules with the potential to bind to a specific target. nih.govnih.gov A pharmacophore is an abstract 3D representation of the essential chemical features a molecule must possess to be biologically active. For this compound, a pharmacophore model would likely include: nih.gov

A hydrogen bond donor (the N-H group).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrophobic or aromatic ring feature (the fluorophenyl group).

Once a pharmacophore model is created and validated, it is used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. rsc.orgugm.ac.id This process filters the database to find other molecules, potentially with entirely different chemical backbones (scaffolds), that match the 3D arrangement of the pharmacophore features. acs.orgnih.govjlu.edu.cn This allows for the rapid identification of diverse new lead compounds that can be synthesized and tested, accelerating the discovery of analogues with improved potency or properties. rsc.org

Modeling Intermolecular Interactions and Solid-State Phenomena

Computational and theoretical chemistry studies offer profound insights into the intermolecular interactions and solid-state characteristics of this compound. These investigations are crucial for understanding the crystal packing, stability, and physicochemical properties of the compound. Methodologies such as Hirshfeld surface analysis are instrumental in delineating and quantifying the various non-covalent interactions that govern the supramolecular architecture of crystalline solids.

Analysis of structurally similar compounds, such as other N-(4-fluorophenyl)acetamide derivatives, provides a robust framework for understanding the interactions present in this compound. In the crystal lattice, molecules are typically linked through a network of hydrogen bonds and other weak interactions. For instance, in related structures, N—H⋯O hydrogen bonds are a common feature, often forming chains or dimers that are fundamental to the crystal packing. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, primarily corresponding to hydrogen bonds. This analysis allows for the generation of two-dimensional fingerprint plots, which summarize the distribution of different types of intermolecular contacts.

The quantitative contributions of various intermolecular contacts for a related compound, 2-azido-N-(4-fluorophenyl)acetamide, have been detailed through Hirshfeld analysis and are presented as a proxy for understanding the interaction landscape of this compound. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.7 |

| N···H/H···N | 17.1 |

| O···H/H···O | 11.1 |

| F···H/H···F | 9.0 |

| C···H/H···C | 6.5 |

| C···C | 3.8 |

| Other | 6.8 |

Design, Synthesis, and Mechanistic Evaluation of Novel Derivatives and Analogues

Rational Design Principles for New Scaffolds

The design of novel derivatives based on the 4'-(p-Fluorophenyl)acetanilide scaffold is guided by established medicinal chemistry principles aimed at enhancing biological activity and selectivity. A key strategy involves the concept of "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. unife.it By identifying and utilizing such scaffolds, medicinal chemists can increase the probability of discovering new bioactive compounds. unife.it

For instance, in the design of new inhibitors for the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in non-small cell lung cancer, researchers have combined the binding properties of known ligands like ATP and gefitinib. mdpi.com Derivatives of acetanilide (B955) have been designed where the acetamide (B32628) N-substituted phenyl group forms hydrophobic interactions with key residues like Cys797 in the kinase hinge region. mdpi.com The strategic placement of substituents is crucial; for example, a fluorine-for-hydrogen exchange ortho to the amide (NH) group in anilide-based inhibitors has been shown to improve cell permeability, possibly due to an electrostatic interaction between the fluorine and the amide proton that masks the hydrogen bond. acs.org

Fragment-based drug discovery (FBDD) is another powerful approach. This involves screening libraries of low molecular weight compounds ("fragments") that can bind to a biological target. acsmedchem.org Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are used to identify these fragments and their binding modes. acsmedchem.org Once identified, these fragments can be linked or merged to create more potent and drug-like lead compounds. acsmedchem.org This method allows for the systematic exploration of chemical space and the development of novel inhibitors. acsmedchem.org

Synthetic Strategies for Diverse Chemical Libraries

The creation of diverse chemical libraries based on the this compound scaffold is essential for exploring structure-activity relationships. A fundamental synthetic route is the direct acetylation of p-fluoroaniline with acetic anhydride (B1165640). smolecule.com This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen of the p-fluoroaniline attacks the carbonyl carbon of the acetic anhydride. smolecule.com To improve efficiency and yield, catalysts such as zinc dust or vanadyl sulfate (B86663) can be employed. smolecule.com

More advanced strategies are used to generate a wide array of derivatives. Tandem reactions, such as bromination-acetylation, allow for multiple synthetic steps to be performed in a single reaction vessel, which significantly improves efficiency. smolecule.com This process can involve the acetylation of para-fluoroaniline followed by a controlled bromination. smolecule.com

To build extensive libraries, various synthetic schemes are employed. For example, one approach involves reacting aniline (B41778) with different aldehydes and ketones to produce imines, which are then reduced to secondary amines. iscientific.org These secondary amines can subsequently be acylated to yield a variety of tertiary amide derivatives of acetanilide. iscientific.org Another strategy for creating diversity involves the synthesis of acetamidobenzanilide derivatives by reacting N-(4-Fluorophenyl)-N-(2-aminobenzyl)acetamide with various benzoyl chlorides, introducing a range of substituents. arkat-usa.org The use of a fluorous-phase strategy, where molecules are tagged with a fluorocarbon group, can simplify purification by allowing for separation through liquid-liquid extraction between a fluorous and an organic phase, which is particularly useful for the parallel synthesis of compound libraries. nih.gov

Mechanistic Profiling of New Compounds against Relevant Targets

Understanding the mechanism of action of newly synthesized compounds is crucial for their development as therapeutic agents. For derivatives of this compound, mechanistic profiling often involves evaluating their interaction with specific biological targets. For example, in the context of cancer, derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). mdpi.com Mechanistic studies for these compounds include Western blotting and EGFR kinase assays to confirm their inhibitory activity. mdpi.com These studies can reveal whether the compounds arrest the cell cycle or induce apoptosis in cancer cells. mdpi.com

For compounds designed as inhibitors of equilibrative nucleoside transporters (ENTs), mechanistic studies have shown that potent analogues can act as irreversible and non-competitive inhibitors. polyu.edu.hk These studies may involve assessing the compound's effect on the maximal rate of transport (Vmax) and the substrate concentration at half-maximal transport (Km) of a radiolabeled substrate like [3H]uridine. polyu.edu.hk Furthermore, investigations into whether the inhibitor affects the protein expression or internalization of the transporter can provide deeper mechanistic insights. researchgate.net